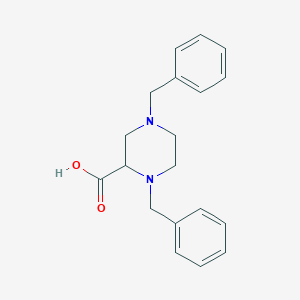
1,4-Dibenzylpiperazine-2-carboxylic acid
Cat. No. B1592841
Key on ui cas rn:
215597-67-4
M. Wt: 310.4 g/mol
InChI Key: OMZRNAXQJKWLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07795267B2
Procedure details


To ethyl 1,4-bis(phenylmethyl)-2-piperazine carboxylate dihydrochloride (21 g, 52 mmol) were added ethanol (300 mL) and a 1 M aqueous sodium hydroxide solution (300 mL, 0.30 mmol), and the mixture was stirred at 80° C. for 3 hours. The reaction solution was concentrated, and then 1 M hydrochloric acid was added thereto until the pH was adjusted to 5. The reaction solution was extracted with ethyl acetate, dried over anhydrous sodium sulfate and concentrated under reduced pressure. To the resulting crystals was added diethyl ether, collected by filtration, and washed with diethyl ether to obtain the title compound (12 g, yield 76%).
Name
ethyl 1,4-bis(phenylmethyl)-2-piperazine carboxylate dihydrochloride
Quantity
21 g
Type
reactant
Reaction Step One



Name
Yield
76%
Identifiers


|
REACTION_CXSMILES
|
Cl.Cl.[C:3]1([CH2:9][N:10]2[CH2:15][CH2:14][N:13]([CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:12][CH:11]2[C:23]([O:25]CC)=[O:24])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>C(O)C>[C:3]1([CH2:9][N:10]2[CH2:15][CH2:14][N:13]([CH2:16][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[CH2:12][CH:11]2[C:23]([OH:25])=[O:24])[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
ethyl 1,4-bis(phenylmethyl)-2-piperazine carboxylate dihydrochloride
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.C1(=CC=CC=C1)CN1C(CN(CC1)CC1=CC=CC=C1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1 M hydrochloric acid was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction solution was extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the resulting crystals was added diethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)CN1C(CN(CC1)CC1=CC=CC=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
